cadmium;zinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

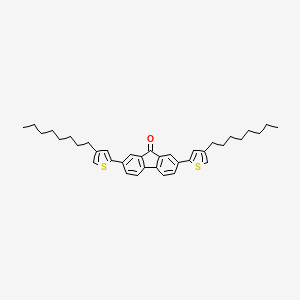

Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Both elements share similar properties but also exhibit unique characteristics. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Zinc, on the other hand, is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. These elements are often found together in nature and are used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadmium and zinc can be prepared through several synthetic routes. One common method involves the reduction of their respective ores. For cadmium, the primary ore is cadmium sulfide (CdS), while for zinc, it is zinc sulfide (ZnS). These ores are first roasted in the presence of oxygen to form cadmium oxide (CdO) and zinc oxide (ZnO). The oxides are then reduced using carbon to produce the pure metals.

Industrial Production Methods

In industrial settings, cadmium is often obtained as a by-product of zinc refining. The zinc ores are processed through a series of steps including roasting, leaching, and electrolysis. During these processes, cadmium is separated from zinc and collected. Zinc is primarily produced through the electrolytic process, where zinc oxide is dissolved in sulfuric acid and then subjected to electrolysis to obtain pure zinc.

Chemical Reactions Analysis

Types of Reactions

Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Both metals react with oxygen to form their respective oxides, CdO and ZnO.

Reduction: Cadmium and zinc oxides can be reduced using carbon to produce the pure metals.

Substitution: These metals can participate in substitution reactions with halides to form compounds such as cadmium chloride (CdCl2) and zinc chloride (ZnCl2).

Common Reagents and Conditions

Oxidation: Oxygen or air is used as the oxidizing agent.

Reduction: Carbon or hydrogen can be used as reducing agents.

Substitution: Halides such as chlorine, bromine, or iodine are used in substitution reactions.

Major Products

Oxides: CdO and ZnO

Chlorides: CdCl2 and ZnCl2

Sulfides: CdS and ZnS

Scientific Research Applications

Cadmium and zinc have numerous applications in scientific research:

Chemistry: Cadmium and zinc compounds are used as catalysts in various chemical reactions. Zinc oxide is a common catalyst in organic synthesis.

Biology: Zinc is an essential trace element in biological systems, playing a crucial role in enzyme function and protein synthesis. Cadmium, although toxic, is used in research to study its effects on biological systems.

Medicine: Zinc is used in various medicinal formulations, including zinc supplements and ointments. Cadmium is used in some cancer treatments due to its ability to induce apoptosis in cancer cells.

Industry: Zinc is widely used in galvanization to prevent rusting of steel. Cadmium is used in batteries, pigments, and coatings.

Mechanism of Action

Molecular Targets and Pathways

Zinc: Zinc acts as a cofactor for numerous enzymes, including DNA and RNA polymerases, and is involved in the regulation of gene expression. It also plays a role in cell signaling and immune function.

Cadmium: Cadmium can enter cells through zinc and calcium transporters. Once inside, it disrupts mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) production. This can result in oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

Mercury (Hg): Like cadmium and zinc, mercury is also a Group 12 element. mercury is unique in being a liquid at room temperature and has different chemical properties.

Lead (Pb): Although not a Group 12 element, lead shares some similarities with cadmium in terms of toxicity and industrial applications.

Uniqueness

Cadmium: Cadmium’s toxicity and its ability to replace zinc in biological systems make it unique. It is also used in specialized applications such as cadmium telluride solar cells.

Zinc: Zinc’s essential role in biological systems and its widespread use in galvanization highlight its importance. Zinc oxide’s semiconductor properties also make it valuable in electronics.

Properties

CAS No. |

647831-93-4 |

|---|---|

Molecular Formula |

Cd4Zn4 |

Molecular Weight |

711.2 g/mol |

IUPAC Name |

cadmium;zinc |

InChI |

InChI=1S/4Cd.4Zn |

InChI Key |

OKTHJKSMJNHXTG-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene](/img/structure/B12587113.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)

![4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12587166.png)

![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-](/img/structure/B12587171.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester](/img/structure/B12587182.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)